3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline
Overview
Description
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the third position of the benzene ring and an ethoxybenzyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under acidic conditions.
Introduction of Ethoxybenzyl Group: The ethoxybenzyl group can be introduced by reacting 4-ethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The final step involves coupling the benzyloxy-substituted benzene with the ethoxybenzyl-substituted aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or ethoxybenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, nitroso compounds, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and ethoxybenzyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-N-(4-methoxybenzyl)aniline: Similar structure with a methoxy group instead of an ethoxy group.
3-(Benzyloxy)-N-(4-chlorobenzyl)aniline: Similar structure with a chloro group instead of an ethoxy group.
3-(Benzyloxy)-N-(4-nitrobenzyl)aniline: Similar structure with a nitro group instead of an ethoxy group.
Uniqueness
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline is unique due to the presence of both benzyloxy and ethoxybenzyl groups, which can impart distinct chemical and biological properties. The ethoxy group can influence the compound’s solubility and reactivity, while the benzyloxy group can affect its electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-24-21-13-11-18(12-14-21)16-23-20-9-6-10-22(15-20)25-17-19-7-4-3-5-8-19/h3-15,23H,2,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCTEIVEITJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.